molecular formula C13H12FN3O3 B2421417 ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate CAS No. 77324-32-4

ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate

Cat. No. B2421417
CAS RN: 77324-32-4
M. Wt: 277.255
InChI Key: RICPJVACBPTAEF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of EFCC is represented by the InChI string: InChI=1S/C13H12FN3O3/c1-2-20-13(19)17-12(18)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3,(H,17,18,19)/b9-8+. This indicates the presence of various functional groups including a carbamate group, a cyano group, and a fluoroanilino group.

Scientific Research Applications

Synthesis of N-arylcarbamates The synthesis of ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate involves complex chemical reactions. For instance, reactions of methyl(ethyl) N-(2-cyanophenyl)carbamates with sodium azide in dimethylformamide yield N-arylcarbamates with a tetrazole fragment. Further chemical treatments can lead to the formation of compounds with potential applications in various fields, such as pharmaceuticals or materials science (Velikorodov et al., 2014).

Stereochemical Aspects The reaction of ethyl (2-cyanoacetyl)carbamate with certain reagents is highly stereoselective, resulting in the formation of specific isomers. This selective reaction is attributed to the thermodynamic stability of the products and the influence of resonance stabilization and steric hindrance (Sung et al., 2005).

Crystal Structure and Analysis The crystal structure of related compounds provides insights into the molecular arrangement and potential applications in material science. For example, the synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate offer detailed characterizations, including spectrometric identifications and insights into the molecular packing within the crystal lattice (Johnson et al., 2006).

Food and Beverage Applications While not directly related to the compound , studies on ethyl carbamate (EC), a related chemical, offer insights into the presence and mitigation strategies of potentially toxic substances in food and beverages. EC is found in various fermented products and has been the subject of numerous studies due to its potential health risks (Weber & Sharypov, 2009). Research efforts have focused on understanding the formation mechanisms of EC and developing methods to mitigate its presence in alcoholic beverages (Zhao et al., 2013).

properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)prop-2-enoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-2-20-13(19)17-12(18)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3,(H,17,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICPJVACBPTAEF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C/NC1=CC=C(C=C1)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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